

Thalidomide-5-CH2-NH2 hydrochloride solubility in DMSO and other solvents

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Compound of Interest

Thalidomide-5-CH2-NH2
hydrochloride

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Technical Guide: Solubility and Handling of Thalidomide Analogs

A Focus on Thalidomide, Lenalidomide, and Pomalidomide as Surrogates for **Thalidomide-5-CH2-NH2 Hydrochloride**

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, empirically determined solubility data for the specific compound "Thalidomide-5-CH2-NH2 hydrochloride" is not available in the public domain as of this writing. This guide provides a comprehensive overview of the solubility and handling characteristics of the parent compound, Thalidomide, and its clinically significant analogs, Lenalidomide and Pomalidomide. The physicochemical properties and protocols described herein serve as a robust starting point and reliable surrogate for researchers working with novel thalidomide derivatives.

Core Solubility Data of Thalidomide and Its Analogs

The solubility of a compound is a critical parameter for in vitro and in vivo studies, influencing everything from stock solution preparation to biological activity. Thalidomide and its derivatives are famously characterized by poor aqueous solubility.[1][2] Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[3][4][5]



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The following table summarizes the reported solubility values for Thalidomide, Lenalidomide, and Pomalidomide in various laboratory solvents.



| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|-----------------------------|-----------------------------|--------------------------|---|--------------------------|
| (±)-Thalidomide | DMSO | ~12 mg/mL | ~46.5 mM | Soluble.[6][7] |
| Dimethylformami de (DMF) | ~12 mg/mL[3] | ~46.5 mM | Very soluble.[8] | |
| Ethanol | Sparingly Soluble[8] | - | Insoluble. | _ |
| Water | <0.1 mg/mL[9] | <0.39 mM | Insoluble. | |
| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL[3] | ~0.43 mM | For aqueous buffer use. | _ |
| Lenalidomide | DMSO | 16 - 52 mg/mL[4] [10] | 61.7 - 200.6 mM | Soluble.[10][11] [12] |
| Dimethylformami de (DMF) | ~16 mg/mL[10] | ~61.7 mM | Soluble. | |
| Water | <1.5 mg/mL[13] | <5.8 mM | Sparingly soluble in aqueous buffers.[10] | _ |
| Ethanol | Extremely Poorly Soluble | - | - | - |
| 0.1 N HCI | 18 mg/mL[13] | 69.4 mM | Greatest solubility in acidic buffer. | _ |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[10] | ~1.9 mM | For aqueous buffer use. | - |
| Pomalidomide | DMSO | 15 - 100 mg/mL[5][14] | 54.9 - 366 mM | Soluble.[5][14] [15] |
| Dimethylformami de (DMF) | ~10 mg/mL[5] | ~36.6 mM | Soluble. | - |



| Water | Insoluble[14] | - | Low solubility (~0.01 mg/mL). [16] |
|-------------------------|----------------|----------|------------------------------------|
| Ethanol | Insoluble[14] | - | - |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL[5] | ~0.51 mM | For aqueous buffer use. |

Note on Variability:Significant variations in reported solubility values, particularly in DMSO, can be attributed to differences in experimental conditions such as temperature, compound purity, the hygroscopic nature of DMSO, and the specific methodology used (e.g., kinetic vs. thermodynamic solubility measurement).[17]

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended for obtaining precise measurements.[17][18]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium at a given temperature.

Materials:

- Compound of interest (e.g., Thalidomide-5-CH2-NH2 hydrochloride)
- High-purity solvent (e.g., DMSO, Phosphate-Buffered Saline pH 7.4)
- Analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge capable of high-speed separation
- Syringe filters (e.g., 0.22 μm PVDF)



- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Preparation of Supersaturated Solution:
 - Accurately weigh an excess amount of the compound into a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.
 - Add a precise volume of the desired solvent to the vial.
- Equilibration:
 - Securely cap the vial.
 - Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
 - Equilibrate the mixture for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.
- Phase Separation:
 - Remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
 - To ensure complete removal of particulate matter, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes).
- · Sample Collection and Dilution:
 - Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
 - For highly soluble compounds, perform an immediate and accurate serial dilution of the supernatant with the same solvent to bring the concentration within the quantifiable range



of the analytical method.

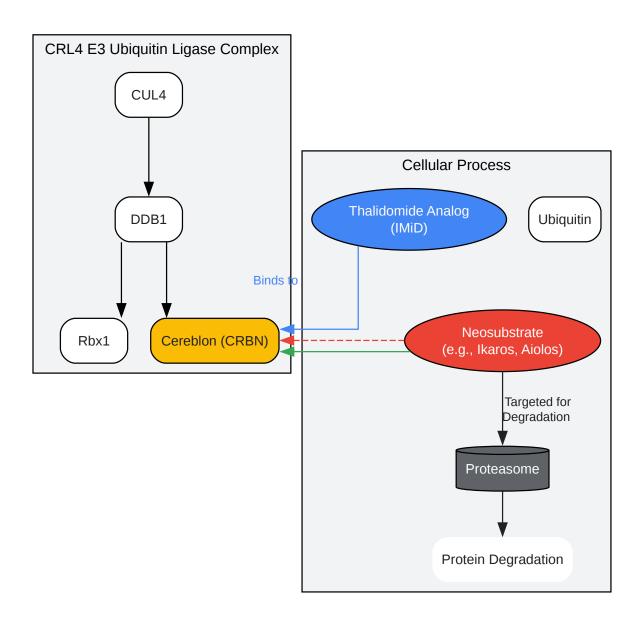
Quantification:

- Analyze the diluted sample using a validated HPLC method to determine the compound's concentration.
- Prepare a standard curve of the compound with known concentrations in the same solvent.
- Calculate the concentration of the saturated solution by comparing its analytical response to the standard curve, accounting for the dilution factor. This final value represents the thermodynamic solubility.

Visualization of Pathways and Workflows Mechanism of Action: Cereblon-Mediated Protein Degradation

Thalidomide and its analogs function as "molecular glues."[19] They bind directly to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[20][21][22] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[21][23][24] The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these drugs.[22][24]





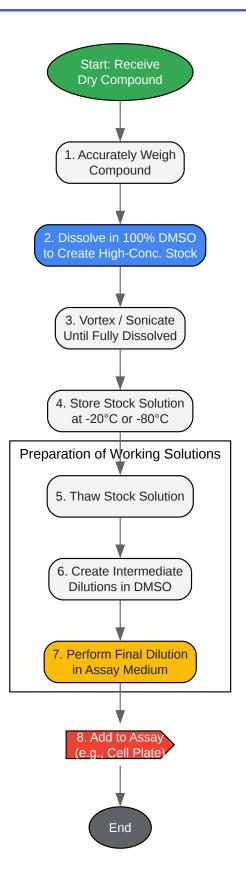
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Fig. 1: IMiD-induced degradation via Cereblon E3 ligase modulation.

General Workflow for Compound Solubilization

Proper solubilization and handling are critical for ensuring accurate and reproducible results in cell-based assays and other in vitro experiments. The following workflow outlines the standard procedure for preparing a novel compound, such as **Thalidomide-5-CH2-NH2 hydrochloride**, for screening.





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